n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Medicinal Chemistry Chemical Synthesis Building Block

N-methyl secondary amine (CAS 868755-42-4) for medicinal chemistry—enables focused MEK inhibitor library synthesis and targeted covalent probe development. Its distinct hydrogen-bond donor/acceptor profile, modulated basicity, and steric environment differ critically from the primary amine analog (CAS 933751-19-0), preserving structure-activity relationships. Supplied at 97% purity to minimize side-product interference during parallel synthesis, reductive amination, acylation, and warhead installation. Ideal for bioconjugation and focused lead optimization.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 868755-42-4
Cat. No. B1352453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine
CAS868755-42-4
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCNCC1=CC2=C(S1)N=CC=C2
InChIInChI=1S/C9H10N2S/c1-10-6-8-5-7-3-2-4-11-9(7)12-8/h2-5,10H,6H2,1H3
InChIKeyKHFQWFNNJCRAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine: Chemical Identity and Core Characteristics


n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (CAS 868755-42-4) is a heterocyclic secondary amine belonging to the thieno[2,3-b]pyridine class. Its core structure comprises a fused thiophene-pyridine ring system bearing a methylaminomethyl substituent at the 2-position, yielding a molecular formula of C₉H₁₀N₂S and a molecular weight of 178.25 g/mol . The compound is cataloged in major chemical databases including ChEMBL (CHEMBL3358201) and PubChem (DTXSID80428712), and is commercially available from multiple vendors with typical purities ranging from 95% to 97% .

Why Substituting n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine with a Generic Analog is Scientifically Unsound


Within the thieno[2,3-b]pyridine chemotype, minor structural variations—particularly at the 2-position amine substituent—can profoundly alter key physicochemical and pharmacological properties [1]. The N-methyl secondary amine in n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine confers a distinct hydrogen-bond donor/acceptor profile, basicity, and steric environment relative to its primary amine counterpart, thieno[2,3-b]pyridin-2-ylmethanamine (CAS 933751-19-0). Such differences directly influence synthetic utility in downstream derivatization reactions (e.g., reductive amination, acylation) and can drastically impact target binding affinity in medicinal chemistry campaigns [2]. Consequently, substituting this specific secondary amine with a generic primary amine or an alternative N-alkyl analog without rigorous re-optimization will likely compromise synthetic yields, alter the pharmacokinetic profile of a lead series, or invalidate established structure-activity relationships (SAR).

Quantitative Differentiation of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine from Closest Analogs


Molecular Weight and Physical Form Differentiation from the Primary Amine Analog

The presence of an N-methyl group distinguishes n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine from its primary amine analog, thieno[2,3-b]pyridin-2-ylmethanamine. This structural difference results in a higher molecular weight and altered physical form at room temperature, which impacts handling and stoichiometric calculations in synthesis .

Medicinal Chemistry Chemical Synthesis Building Block

Commercially Available Purity Thresholds for Research-Grade Material

Reputable vendors supply n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine at a minimum purity of 95%, with some sources offering 97% purity . This is a critical procurement specification, as lower purity material could contain residual starting amines or byproducts that interfere with sensitive reactions (e.g., palladium-catalyzed couplings).

Chemical Procurement Quality Control Synthesis

Documented Inclusion in Bioactivity Databases Supporting Medicinal Chemistry Relevance

The compound is registered in ChEMBL (ID: CHEMBL3358201) and DrugBank (ID: DB076759), indicating its presence in curated bioactivity datasets [1]. This is a distinguishing feature compared to many uncharacterized thienopyridine analogs that lack such database curation, which can serve as a starting point for structure-based drug design or target prediction.

Drug Discovery Bioactivity Target Identification

Optimal Research and Industrial Use Cases for n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine


Synthesis of Thieno[2,3-b]pyridine-Based MEK Inhibitor Libraries

The N-methyl secondary amine serves as a versatile synthetic handle for introducing diverse substituents via amide bond formation or reductive amination. This is particularly relevant for generating focused libraries of MEK inhibitors, where the thieno[2,3-b]pyridine core is a privileged scaffold [1]. The compound's 95%+ purity ensures minimal interference from side products during parallel synthesis.

Construction of Targeted Covalent Inhibitor Warheads

The secondary amine can be elaborated with electrophilic warheads (e.g., acrylamides, chloroacetamides) to create targeted covalent inhibitors. The N-methyl group modulates the basicity and nucleophilicity of the amine, influencing the kinetics of warhead installation and subsequent target engagement [2].

Development of Pharmacological Standards for MEK Enzyme Assays

Given the established role of thieno[2,3-b]pyridines as MEK inhibitors, this compound can serve as a starting point for developing radioligands or fluorescent probes for MEK binding assays. The presence of a secondary amine facilitates conjugation to reporter groups without ablating core scaffold recognition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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